(5E)-3-BUTYL-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE
Description
Properties
IUPAC Name |
(5E)-5-benzylidene-3-butyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-2-3-9-15-13(16)12(18-14(15)17)10-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRWTZVSNAXUAG-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CC=CC=C2)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C\C2=CC=CC=C2)/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-BUTYL-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 3-butylthiazolidine-2,4-dione with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene moiety through an aldol condensation reaction. The reaction mixture is usually refluxed in an appropriate solvent like ethanol or methanol to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified through recrystallization or chromatography techniques to ensure its suitability for further applications.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-BUTYL-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The thiazolidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl-substituted thiazolidinediones.
Substitution: Various substituted thiazolidinediones depending on the reagents used.
Scientific Research Applications
Antihyperglycemic Activity
Thiazolidinedione derivatives are primarily known for their antihyperglycemic effects. They act by enhancing insulin sensitivity and lowering blood glucose levels. For instance, compounds like rosiglitazone and pioglitazone are widely used in clinical settings .
Antitumor Activity
Research indicates that thiazolidinedione derivatives can inhibit cancer cell proliferation. Studies have demonstrated that certain derivatives possess significant cytotoxic effects against various cancer cell lines. For example, molecular docking studies suggest that these compounds can effectively bind to targets involved in tumor growth regulation .
Antimicrobial Activity
The antimicrobial potential of (5E)-3-butyl-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione has been explored against various bacterial strains. The compound has shown promising results in inhibiting the growth of pathogens such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values indicate strong activity comparable to standard antibiotics .
Case Studies
Several case studies highlight the applications of thiazolidinedione derivatives:
- Diabetes Management : A study focused on the synthesis and evaluation of new thiazolidinedione derivatives demonstrated improved antihyperglycemic activity compared to existing medications. The synthesized compounds showed enhanced efficacy in lowering blood sugar levels in diabetic models .
- Cancer Treatment : Another research effort investigated novel thiazolidinedione derivatives for their anticancer properties. The findings indicated that specific modifications to the thiazolidine scaffold could lead to compounds with superior anticancer activity against breast cancer cell lines .
- Antimicrobial Development : A recent study synthesized various thiazolidinedione derivatives and evaluated their antimicrobial activity. The results revealed that some compounds exhibited potent antibacterial effects against resistant strains, suggesting their potential as new therapeutic agents in combating infections .
Mechanism of Action
The mechanism of action of (5E)-3-BUTYL-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to modulate the activity of enzymes and receptors involved in metabolic and inflammatory processes. The compound may exert its effects through the inhibition of key enzymes or the activation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Pharmacological Profiles
- Lipophilicity and Solubility: The target compound’s butyl group increases hydrophobicity compared to CID 3087795’s aminoethyl group (-NH₂CH₂CH₂-), which may enhance membrane permeability but reduce aqueous solubility. Compounds with polar groups (e.g., -OH in , -OCH₃ in ) exhibit improved solubility but may require structural optimization for bioavailability.
- Thienyl substituents (as in CID 3087795) introduce conjugated π-systems, favoring interactions with hydrophobic residues in HIV-1 RT .
- Biological Targeting: HIV-1 Reverse Transcriptase (RT): CID 3087795 binds to the polymerase active site via hydrogen bonds with Lys101, Lys103, and hydrophobic interactions with Tyr181 and Tyr188 . The target compound’s phenyl group may engage in similar π-π interactions but lacks the thienyl group’s sulfur atom, which contributes to CID 3087795’s binding affinity.
Biological Activity
(5E)-3-BUTYL-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is a derivative of thiazolidine-2,4-dione (TZD), a class of compounds known for their diverse biological activities. This compound, like other TZD derivatives, has been studied for its potential therapeutic applications, particularly in the fields of diabetes management and cancer treatment. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic implications.
Structural Overview
The structure of this compound features a five-membered ring with sulfur and nitrogen atoms, along with two carbonyl groups. The substitutions at the 3rd and 5th positions allow for significant variation in biological activity.
1. Antidiabetic Activity
Thiazolidine-2,4-dione derivatives are primarily recognized for their antidiabetic properties through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This mechanism enhances insulin sensitivity and glucose uptake in adipose tissues. Studies have shown that compounds similar to this compound exhibit significant PPARγ agonistic activity which contributes to their hypoglycemic effects .
2. Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of TZD derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxicity against various cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism includes induction of apoptosis by modulating Bcl-2 family proteins and inhibiting key signaling pathways involved in cancer progression .
3. Antimicrobial Activity
The antimicrobial properties of TZD derivatives have also been explored. Some studies report moderate to potent inhibitory effects against pathogenic bacteria and fungi. The ability to inhibit microbial growth is attributed to the structural features that allow interaction with microbial enzymes .
The biological activities exhibited by this compound can be summarized as follows:
Case Studies
Several case studies have provided insights into the efficacy of TZD derivatives:
- Breast Cancer Study : A study evaluated several TZD derivatives against breast cancer cell lines. Compounds similar to this compound showed significant dose-dependent inhibition of cell proliferation with IC50 values around 1 µM .
- Diabetes Management : In vivo models demonstrated that TZD derivatives improved glycemic control in diabetic rats by enhancing insulin sensitivity .
Q & A
Q. What synthetic methodologies are recommended for preparing (5E)-3-butyl-5-(phenylmethylidene)-1,3-thiazolidine-2,4-dione, and how can reaction parameters be optimized?
Answer: The synthesis of thiazolidinedione derivatives typically involves cyclocondensation reactions. A general protocol includes:
- Step 1: Reacting a thiosemicarbazide precursor (e.g., 3-substituted thiosemicarbazide) with chloroacetic acid in the presence of sodium acetate as a base.
- Step 2: Introducing a substituted benzaldehyde (e.g., phenylmethylidene) via Knoevenagel condensation under reflux conditions.
- Reaction Optimization:
- Solvent System: A mixture of DMF and acetic acid (1:2 v/v) is effective for reflux, as it balances solubility and reactivity .
- Catalysis: Sodium acetate accelerates the cyclization step by deprotonating intermediates.
- Purification: Recrystallization from DMF-ethanol (1:1) yields high-purity crystals .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Exact mass analysis (e.g., [M+H]+ at m/z 306.05) ensures molecular formula accuracy .
- HPLC-PDA: Reverse-phase C18 columns with acetonitrile/water (70:30) mobile phase resolve impurities (<2%) .
Advanced Research Questions
Q. How can computational chemistry elucidate the electronic properties and reactivity of this compound?
Answer:
- Density Functional Theory (DFT):
- Calculate ground-state dipole moments and frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the phenylmethylidene group often acts as an electron-deficient center .
- Solvent Effects: Use polarizable continuum models (PCM) to simulate solvent interactions (e.g., DMSO or ethanol) .
- Molecular Docking: Predict binding affinities with biological targets (e.g., PPAR-γ for antidiabetic activity) using AutoDock Vina .
Q. What experimental strategies address contradictions in biological activity data for this compound?
Answer:
- Dose-Response Curves: Perform assays (e.g., MTT for cytotoxicity) across a wide concentration range (0.1–100 µM) to identify non-linear effects .
- Metabolic Stability: Assess hepatic microsomal stability (e.g., rat liver microsomes) to rule out false negatives due to rapid degradation .
- Redox Profiling: Use cyclic voltammetry to detect redox-active intermediates that may interfere with assay readouts .
Example Workflow:
In vitro Assay: Test antimicrobial activity against S. aureus (MIC = 8 µg/mL).
Counter-Screen: Validate specificity using mammalian cell lines (IC50 > 50 µg/mL) .
Mechanistic Study: Apply transcriptomics to identify off-target pathways .
Q. How can environmental fate studies be designed to evaluate the ecological impact of this compound?
Answer:
- OECD Guidelines: Follow Test No. 308 (aerobic degradation in water-sediment systems) to assess biodegradation half-life (t1/2) .
- LC-MS/MS Quantification: Monitor degradation products (e.g., hydrolyzed thiazolidinedione) at detection limits <10 ng/L .
- Toxicity Testing: Use Daphnia magna (48h EC50) and Aliivibrio fischeri (bioluminescence inhibition) for acute toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
